molecular formula C12H14O B14190190 {2-[(4-Methylphenyl)methylidene]cyclopropyl}methanol CAS No. 850403-65-5

{2-[(4-Methylphenyl)methylidene]cyclopropyl}methanol

Katalognummer: B14190190
CAS-Nummer: 850403-65-5
Molekulargewicht: 174.24 g/mol
InChI-Schlüssel: FYMFNRQUKHJYHK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

{2-[(4-Methylphenyl)methylidene]cyclopropyl}methanol is an organic compound with a unique structure that includes a cyclopropyl ring and a methanol group attached to a methylphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(4-Methylphenyl)methylidene]cyclopropyl}methanol typically involves the reaction of 4-methylbenzaldehyde with cyclopropylmethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production demands, and additional steps such as purification and quality control are implemented to ensure the consistency and quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

{2-[(4-Methylphenyl)methylidene]cyclopropyl}methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

{2-[(4-Methylphenyl)methylidene]cyclopropyl}methanol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which {2-[(4-Methylphenyl)methylidene]cyclopropyl}methanol exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    {2-[(4-Methylphenyl)methylidene]cyclopropyl}methanol: shares similarities with other cyclopropyl-containing compounds and methanol derivatives.

    Cyclopropylmethanol: A simpler compound with a similar cyclopropyl group but lacking the methylphenyl group.

    4-Methylbenzaldehyde: A precursor in the synthesis of this compound.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties not found in simpler analogs. This makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

850403-65-5

Molekularformel

C12H14O

Molekulargewicht

174.24 g/mol

IUPAC-Name

[2-[(4-methylphenyl)methylidene]cyclopropyl]methanol

InChI

InChI=1S/C12H14O/c1-9-2-4-10(5-3-9)6-11-7-12(11)8-13/h2-6,12-13H,7-8H2,1H3

InChI-Schlüssel

FYMFNRQUKHJYHK-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C=C2CC2CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.